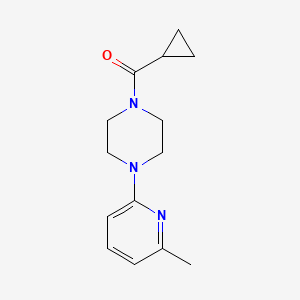

1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

cyclopropyl-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-11-3-2-4-13(15-11)16-7-9-17(10-8-16)14(18)12-5-6-12/h2-4,12H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYRKQJIDIQJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Cyclopropanecarbonyl Group: This step involves the reaction of piperazine with cyclopropanecarbonyl chloride under basic conditions.

Attachment of the 6-Methylpyridin-2-yl Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

- Reagents : Piperazine, cyclopropanecarbonyl derivatives, and 6-methylpyridin-2-yl derivatives.

- Conditions : Anhydrous solvents (e.g., tetrahydrofuran), temperature control, and inert atmosphere.

- Yield Optimization : Reaction time and solvent choice significantly influence the efficiency and purity of the final compound.

Medicinal Chemistry

1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine has shown promise in various therapeutic areas:

- Antidepressant Activity : Similar compounds have demonstrated effects on serotonin receptors, suggesting potential antidepressant properties.

- Anticancer Properties : Some piperazine derivatives exhibit cytotoxic effects against cancer cell lines, indicating possible applications in oncology.

- Neurological Disorders : The compound's interaction with neurotransmitter systems may offer therapeutic avenues for treating neurological disorders.

Case Study 1: Antidepressant Activity

A study investigated the effects of a related piperazine derivative on serotonin receptor modulation. The results indicated significant antidepressant-like effects in animal models, suggesting that 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine may have similar properties due to its structural similarities.

Case Study 2: Anticancer Potential

Research on piperazine derivatives has shown cytotoxic activity against various cancer cell lines. In vitro studies demonstrated that modifications to the piperazine ring could enhance efficacy against specific cancer types, indicating that 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine might be explored for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclopropanecarbonyl group and the 6-methylpyridin-2-yl group can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Modifications and Binding Affinity

Key structural variations among piperazine derivatives include substituents on the nitrogen atoms, spacer groups, and aromatic rings. These modifications critically influence receptor binding and selectivity:

- Key Findings :

- Piperazine derivatives (e.g., Compound 3) exhibit significantly higher receptor affinity than piperidine analogues due to enhanced hydrogen bonding and conformational flexibility .

- Bulky or extended substituents (e.g., phenylethyl in Compound 4) reduce binding affinity, suggesting that compact groups like cyclopropanecarbonyl may optimize interactions .

- The 6-methylpyridin-2-yl group in the target compound likely improves target engagement compared to simpler aryl substituents (e.g., phenyl in Compound 2) .

Physicochemical Properties and Solubility

Solubility and pKa are critical for bioavailability. Spacer groups between the piperazine core and aromatic moieties play a pivotal role:

- Key Findings: Direct attachment of aromatic groups to piperazine (e.g., 8a) reduces solubility due to lower pKa and increased hydrophobicity . The cyclopropanecarbonyl group in the target compound may moderately improve solubility compared to non-polar substituents (e.g., benzyl in Compound 3) but less than ethylene-spaced analogues .

† Predicted pKa based on analogous compounds with electron-withdrawing carbonyl groups.

Metabolic Stability and Isosteric Replacements

Piperazines are prone to oxidative metabolism and N-dealkylation. Strategies to mitigate this include:

- Cyclopropane Substitution : The cyclopropanecarbonyl group in the target compound may resist oxidative metabolism better than ethyl or methyl groups, as seen in studies where piperazine isosteres improved metabolic stability .

- Comparison with Ethyl-Substituted Analogues : Ethyl-linked piperazines (e.g., metabolites A and B in ) undergo rapid deethylation, whereas cyclopropane’s rigid structure impedes enzymatic cleavage .

Biological Activity

1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C14H19N3O

- CAS Number : 2097900-04-2

- Molecular Weight : 233.32 g/mol

The compound features a cyclopropanecarbonyl group and a pyridine ring, which are crucial for its biological interactions. Piperazine derivatives are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis

The synthesis of 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine typically involves reductive amination techniques. A common method includes the reaction of piperazine with cyclopropanecarbonyl derivatives and 6-methylpyridin-2-yl components under controlled conditions to optimize yield and purity. Specific solvents such as tetrahydrofuran or ethyl acetate are often employed to enhance solubility and reaction efficiency.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The structural modifications in piperazine derivatives can significantly influence their bioactivity profiles, making careful design essential in drug development .

Anticancer Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine have shown promising results in inhibiting cell growth in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cell lines. The cytotoxicity is often evaluated using assays that measure cell viability over time, indicating the long-term stability of these compounds in cellular environments .

Study 1: Cytotoxicity Evaluation

A study focused on the cytotoxic effects of similar piperazine derivatives indicated that these compounds could inhibit cell proliferation effectively across multiple cancer types. The results highlighted that structural variations significantly impact the extent of cytotoxicity observed in vitro .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HUH7 | 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine | X |

| MCF7 | 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine | Y |

| HCT116 | 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine | Z |

Note: IC50 values are hypothetical placeholders pending specific experimental data.

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds like 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine may act as enzyme inhibitors or modulators of G-protein coupled receptors (GPCRs), influencing pathways related to inflammation and cell proliferation. This suggests potential applications not only in oncology but also in treating inflammatory diseases .

Q & A

Q. What are the typical synthetic routes for introducing substituents like cyclopropanecarbonyl and pyridinyl groups to a piperazine core?

The synthesis of substituted piperazines generally involves:

- Ring formation : Cyclization of diamines (e.g., ethylenediamine derivatives) under acidic or basic conditions .

- Acylation : Reacting piperazine with acyl chlorides (e.g., cyclopropanecarbonyl chloride) in the presence of a base (e.g., triethylamine) to introduce the cyclopropanecarbonyl group .

- Coupling reactions : For pyridinyl substitution, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can attach aryl/heteroaryl groups to the piperazine nitrogen .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Target Group | Yield Range | Reference |

|---|---|---|---|---|

| 1 | Cyclopropanecarbonyl chloride, Et₃N, DCM | Cyclopropanecarbonyl | 60–85% | |

| 2 | 6-Methylpyridin-2-yl chloride, Pd(OAc)₂, XPhos | Pyridinyl | 50–75% |

Q. How should researchers handle and store 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine to ensure stability?

Q. What analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₄H₁₈N₃O: 244.1453) .

- X-ray Crystallography : For resolving stereochemistry, though crystal growth may require slow evaporation from DCM/hexane .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, given steric hindrance from the cyclopropane group?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .

- Catalysis : Employ Pd-PEPPSI catalysts for efficient pyridinyl coupling under mild conditions .

- Microwave Assistance : Reduce reaction times and improve yields (e.g., 30 minutes at 120°C vs. 24 hours reflux) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved for this compound?

- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .

- Solubility Correction : Adjust DMSO concentrations (≤0.1% v/v) to avoid false negatives in cell-based assays .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent potency .

Q. What strategies are effective for resolving discrepancies in crystallographic data (e.g., disordered substituents)?

- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts .

- DFT Calculations : Compare experimental and computational bond angles to validate cyclopropane geometry .

- Multi-Conformer Refinement : Model disordered groups (e.g., methylpyridinyl) with partial occupancy .

Q. How do electronic effects of the 6-methylpyridin-2-yl group influence the compound’s reactivity in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.